An In-depth Technical Guide to the Chemical Properties and Synthesis of Cyclopropylmethyl-(4-ethoxybenzyl)amine
An In-depth Technical Guide to the Chemical Properties and Synthesis of Cyclopropylmethyl-(4-ethoxybenzyl)amine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Cyclopropylmethyl-(4-ethoxybenzyl)amine. While direct extensive research on this specific molecule is limited, this document synthesizes information from analogous structures and the constituent chemical moieties to present a scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, physicochemical properties, synthetic pathways, and safety considerations.
Introduction
Cyclopropylmethyl-(4-ethoxybenzyl)amine is a secondary amine featuring a unique combination of a cyclopropylmethyl group and a 4-ethoxybenzyl group. The cyclopropane ring, a highly strained three-membered carbocycle, imparts distinct conformational rigidity and metabolic stability, making it a desirable feature in medicinal chemistry.[1] The 4-ethoxybenzyl moiety provides a lipophilic aromatic system with potential for various intermolecular interactions. This guide will explore the chemical characteristics of this compound, drawing parallels from related structures to provide a thorough understanding of its behavior and potential.
Molecular Structure and Physicochemical Properties
The fundamental attributes of a molecule are dictated by its structure. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems.
Chemical Structure
The IUPAC name for this compound is N-(cyclopropylmethyl)-1-(4-ethoxyphenyl)methanamine. The structure consists of a benzylamine core, substituted on the nitrogen with a cyclopropylmethyl group and on the para-position of the benzene ring with an ethoxy group.
Physicochemical Data
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₁₃H₁₉NO | Derived from structure |
| Molecular Weight | 205.30 g/mol | Calculated from formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy with similar secondary amines |
| Boiling Point | Estimated to be > 200 °C at atmospheric pressure | General trend for similar molecular weight amines |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and sparingly soluble in water. | Based on the nonpolar nature of the molecule |
| pKa | Estimated to be around 9-10 for the protonated amine | Typical pKa for secondary amines |
Synthesis and Reaction Chemistry
The synthesis of Cyclopropylmethyl-(4-ethoxybenzyl)amine can be logically approached through established organic chemistry reactions, primarily involving the formation of the C-N bond between the cyclopropylmethylamine and the 4-ethoxybenzyl moieties.
Proposed Synthetic Pathway: Reductive Amination
A common and efficient method for the synthesis of secondary amines is reductive amination.[5][6] This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
The proposed synthesis of Cyclopropylmethyl-(4-ethoxybenzyl)amine would involve the reaction of 4-ethoxybenzaldehyde with cyclopropylmethylamine, followed by reduction.
Workflow for Reductive Amination:
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Cyclopropylmethyl)-4-methoxy-benzylamine 95% | CAS: 1019611-33-6 | AChemBlock [achemblock.com]
- 3. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1095127-65-3|Cyclopropyl-(4-isobutoxy-benzyl)-amine|BLD Pharm [bldpharm.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]

